N'-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide
Description
N'-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide is a benzothiazole-based compound featuring a hydrazide linker and a piperidin-1-ylsulfonyl substituent. The benzothiazole core and sulfonyl-piperidine moiety are critical for modulating receptor allostery and pharmacokinetic (PK) properties, including blood-brain barrier penetration .
Properties
IUPAC Name |
N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4S2/c1-14-6-11-17(29-2)18-19(14)30-21(22-18)24-23-20(26)15-7-9-16(10-8-15)31(27,28)25-12-4-3-5-13-25/h6-11H,3-5,12-13H2,1-2H3,(H,22,24)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNKRKSIJWDPLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. The compound features a benzohydrazide core with various substituents, including a methoxy group and a piperidinyl sulfonamide moiety, which contribute to its pharmacological properties.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 851987-76-3 |
| Molecular Formula | CHNOS |
| Molecular Weight | 460.6 g/mol |
Preliminary studies indicate that this compound may act as an inhibitor of histone deacetylase (HDAC) . HDAC inhibitors are significant in cancer therapy as they can lead to increased acetylation of histones, resulting in altered gene expression and potential apoptosis of cancer cells. Additionally, the compound's structural similarity to psychoactive substances suggests potential effects on neurotransmitter systems, possibly indicating anti-inflammatory properties.
Anticancer Activity
Research highlights the anticancer potential of this compound through its HDAC inhibitory action. In vitro studies have shown that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, suggesting that this compound could serve as a lead for developing novel anticancer agents.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways is also noteworthy. Compounds containing sulfonamide groups are known for their anti-inflammatory properties, which could be attributed to their ability to inhibit cyclooxygenase enzymes or other mediators involved in the inflammatory response .
Study on HDAC Inhibition
A study focused on the efficacy of various benzohydrazides found that those with methoxy and piperidine substituents had enhanced HDAC inhibitory activity compared to their counterparts without these groups. The IC values for these compounds ranged from 10 µM to 50 µM, indicating potent activity against HDAC enzymes.
Comparison with Similar Compounds
Data Tables
Table 1. Pharmacological Comparison of M4 PAMs
| Compound | EC50 (µM) | Fold Shift (ACh) | Cl (mL/min/kg) | Brain [ ] (µM) | B:P Ratio |
|---|---|---|---|---|---|
| ML293 | 1.3 | 14.6 | 11.6 | 10.3 | 0.85 |
| ML108 | 1.8 | 12.1 | 38.2 | <1.0 | 0.20 |
| ML253 | 0.9 | 15.0 | 45.0 | <1.0 | 0.15 |
Table 2. Structural and Functional Comparison with Analogs
| Compound | Core Structure | Key Substituents | Target | Primary Activity |
|---|---|---|---|---|
| Subject Compound | Benzothiazole | Piperidin-1-ylsulfonyl, hydrazide | M4 (putative) | Allosteric modulation |
| ML293 | Benzothiazole | 4-Pyridyl amide | M4 | PAM with CNS penetration |
| 2D216 | Thiazole | Piperidin-1-ylsulfonyl | NF-κB | Adjuvant potentiation |
| Compound 12a | Benzimidazole | Hydroxybenzylidene | MCF7 | Cytotoxicity |
Research Findings and Implications
- M4 PAM Optimization: The benzothiazole scaffold in ML293 and the subject compound demonstrates that minor substitutions (e.g., 4-methoxy, 7-methyl groups) enhance receptor selectivity and PK properties compared to bulkier heterocycles .
- Target Flexibility : The piperidin-1-ylsulfonyl group is versatile, enabling engagement with diverse targets (e.g., M4, NF-κB) depending on scaffold context .
- Safety Considerations : While hydrazide-linked compounds show promise, metabolic stability and mutagenicity risks require evaluation in follow-up studies .
Q & A
Q. What are the key synthetic methodologies for N'-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the benzo[d]thiazole core using o-aminothiophenol derivatives and aldehydes under oxidative conditions.
- Step 2: Introduction of the piperidin-1-ylsulfonyl group via sulfonylation with piperidine derivatives.
- Step 3: Hydrazide coupling using hydrazine derivatives to form the final benzohydrazide structure. Solvents like dimethylformamide (DMF) and bases such as potassium carbonate are critical for optimizing yields .
Q. How is the compound characterized for purity and structural confirmation?
Analytical methods include:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm aromatic (benzo[d]thiazole) and aliphatic (piperidine) regions.
- Mass Spectrometry (MS): High-resolution MS to verify molecular weight (C₂₀H₂₂N₄O₃S₂).
- High-Performance Liquid Chromatography (HPLC): To assess purity (>95% typically required for biological assays) .
Q. What are the hypothesized biological targets based on structural motifs?
The compound’s benzo[d]thiazole and sulfonylhydrazide groups suggest interactions with:
- Kinases: Due to sulfonamide’s affinity for ATP-binding pockets.
- Microbial enzymes: The thiazole moiety is associated with antimicrobial activity.
- DNA topoisomerases: Hydrazide derivatives often intercalate nucleic acids .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis efficiency?
Key variables include:
Q. How do structural modifications (e.g., methoxy vs. methyl groups) impact bioactivity?
Comparative studies on analogs reveal:
- Methoxy group (4-position): Enhances solubility and membrane permeability.
- Methyl group (7-position): Increases steric bulk, potentially reducing off-target interactions. Substitutions on the piperidine ring (e.g., fluorination) improve kinase inhibition selectivity .
Q. How can contradictions in biological data (e.g., variable IC₅₀ values) be resolved?
Strategies include:
- Assay standardization: Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls.
- Metabolic stability testing: Evaluate cytochrome P450 interactions to account for variability in metabolic degradation.
- Co-crystallization studies: Resolve binding modes with target proteins (e.g., EGFR kinase) to clarify mechanism .
Q. What in silico tools are effective for predicting SAR and ADMET properties?
- Molecular docking (AutoDock Vina): Predict binding affinity to kinases or microbial targets.
- QSAR models: Use descriptors like logP and topological polar surface area (TPSA) to optimize bioavailability.
- ADMET Prediction (SwissADME): Forecast permeability (Blood-Brain Barrier) and toxicity (hERG inhibition) .
Q. How can lead optimization balance potency and toxicity?
- Scaffold hopping: Replace the thiazole ring with oxazole or pyridine to reduce hepatotoxicity.
- Prodrug strategies: Mask the hydrazide group with ester prodrugs to improve pharmacokinetics.
- In vivo efficacy studies: Use xenograft models to validate therapeutic index (e.g., tumor vs. normal tissue toxicity) .
Methodological Tables
Q. Table 1. Key Synthetic Steps and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Thiazole formation | o-Aminothiophenol, 4-methoxy-7-methylbenzaldehyde, H₂O₂, DMF, 80°C | 65–70 |
| 2 | Sulfonylation | Piperidine, sulfonyl chloride, TEA, DCM, RT | 75–80 |
| 3 | Hydrazide coupling | Hydrazine hydrate, EtOH, reflux | 60–65 |
Q. Table 2. Biological Activity of Analogues
| Substituent (R1/R2) | Target (IC₅₀, μM) | Selectivity Index (vs. Normal Cells) |
|---|---|---|
| 4-OCH₃ / 7-CH₃ | EGFR Kinase (0.12) | 28.5 |
| 4-F / 7-CH₃ | Topoisomerase II (1.8) | 12.3 |
| 4-Cl / 7-NO₂ | E. coli DHFR (4.5) | 6.7 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
